REACTION_CXSMILES
|
[C:1](=[O:19])([O:17][CH3:18])[O:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][C:6]([F:12])=[CH:5][C:4]=1[C:13]([CH3:16])([CH3:15])[CH3:14].C([O-])=O.[NH4+]>CCO.[Pd]>[C:1](=[O:19])([O:17][CH3:18])[O:2][C:3]1[C:8]([NH2:9])=[CH:7][C:6]([F:12])=[CH:5][C:4]=1[C:13]([CH3:14])([CH3:15])[CH3:16] |f:1.2|
|
Name
|
2-tert-butyl-4-fluoro-6-nitrophenyl methyl carbonate
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(OC1=C(C=C(C=C1[N+](=O)[O-])F)C(C)(C)C)(OC)=O
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
170 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for additional 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (0-15%, EtOAc-Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=C(C=C(C=C1N)F)C(C)(C)C)(OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |